molecular formula C8H15NO2 B1623967 1-Piperidineacetic acid, methyl ester CAS No. 58583-90-7

1-Piperidineacetic acid, methyl ester

Cat. No.: B1623967
CAS No.: 58583-90-7
M. Wt: 157.21 g/mol
InChI Key: REGWVSTWPUXKJS-UHFFFAOYSA-N
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Description

1-Piperidineacetic acid, methyl ester is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is widely used in organic synthesis and has significant applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Piperidineacetic acid, methyl ester can be synthesized through several methods. One common approach involves the esterification of piperidin-1-yl-acetic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of piperidine with chloroacetic acid followed by esterification with methanol.

Industrial Production Methods

Industrial production of piperidin-1-yl-acetic acid, methyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include piperidin-1-yl-acetic acid, piperidin-1-yl-methanol, and various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidineacetic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including analgesics and anti-inflammatory drugs.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of piperidin-1-yl-acetic acid, methyl ester involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with a wide range of applications in drug synthesis.

    Piperidin-1-yl-acetic acid: The parent acid of the ester, used in similar applications.

    Piperidin-1-yl-methanol: A reduced form with different reactivity and applications.

Uniqueness

1-Piperidineacetic acid, methyl ester is unique due to its ester functional group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research and industrial applications.

Properties

CAS No.

58583-90-7

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-9-5-3-2-4-6-9/h2-7H2,1H3

InChI Key

REGWVSTWPUXKJS-UHFFFAOYSA-N

SMILES

COC(=O)CN1CCCCC1

Canonical SMILES

COC(=O)CN1CCCCC1

Origin of Product

United States

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